P2X3 Receptor Antagonism: Patent-Scope Differentiation Among Thiazol-2-yl Benzamide Congeners
The compound falls within the Markush structure of US Patent 20180118731, which claims 1,3-thiazol-2-yl substituted benzamides as P2X3 receptor antagonists for neurogenic disorders [1]. The patent exemplifies a broad range of substituents, but the specific combination of 4-chloro on the benzamide and a 2-methoxyethylcarbamoyl-ethyl chain at the thiazole 4-position is explicitly encompassed. In contrast, the closest exemplified analog with a 4-fluoro substituent (e.g., 4-fluoro-N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide) introduces additional lipophilicity and altered hydrogen-bonding capacity [2]. While direct head-to-head IC₅₀ data for this exact compound are not publicly disclosed, the patent's SAR tables indicate that 4-chloro substitution confers a distinct activity profile relative to 4-fluoro, 4-methyl, and unsubstituted congeners at the P2X3 receptor, with the 4-chloro variants typically retaining low-nanomolar potency [1].
| Evidence Dimension | P2X3 receptor inhibitory activity (patent SAR context) |
|---|---|
| Target Compound Data | 4-Chloro substitution; 2-methoxyethylcarbamoyl-ethyl side chain (as claimed) |
| Comparator Or Baseline | 4-Fluoro and 4-methyl substituted analogs; alternative side chains (e.g., phenethyl, unsubstituted ethyl) |
| Quantified Difference | Exact IC₅₀ values not publicly disclosed; patent SAR indicates retention of low-nanomolar potency for 4-chloro derivatives compared to reduced activity for 4-unsubstituted or 4-alkyl variants. |
| Conditions | P2X3 receptor functional assay (FLIPR or electrophysiology); recombinant human P2X3 expressed in HEK293 cells (patent methods section) |
Why This Matters
For procurement decisions in neurogenic pain research, the 4-chloro substitution pattern is a critical determinant of P2X3 receptor engagement; generic replacement with a 4-unsubstituted or 4-alkyl analog risks loss of target potency based on disclosed SAR trends.
- [1] US Patent 20180118731. 1,3-Thiazol-2-yl substituted benzamides. Filed December 2015. Assignee: Bayer Pharma AG. View Source
- [2] PubChem. Compound Summary for 4-fluoro-N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide. National Center for Biotechnology Information. Accessed April 2026. View Source
